molecular formula C20H22N4OS B6769100 N-(1-methyl-3-phenylpyrazol-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide

N-(1-methyl-3-phenylpyrazol-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide

Cat. No.: B6769100
M. Wt: 366.5 g/mol
InChI Key: DXJXNBBGQMJCAH-UHFFFAOYSA-N
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Description

N-(1-methyl-3-phenylpyrazol-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a piperidine ring

Properties

IUPAC Name

N-(1-methyl-3-phenylpyrazol-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-23-13-18(19(22-23)16-5-3-2-4-6-16)21-20(25)24-10-7-15(8-11-24)17-9-12-26-14-17/h2-6,9,12-15H,7-8,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJXNBBGQMJCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)NC(=O)N3CCC(CC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-3-phenylpyrazol-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation or alkylation reaction.

    Synthesis of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine or via cyclization reactions involving amines and aldehydes.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reactions: The final step involves coupling the pyrazole, thiophene, and piperidine rings through amide bond formation, typically using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to dihydropyrazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-methyl-3-phenylpyrazol-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-3-phenylpyrazol-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-3-phenylpyrazol-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The presence of the thiophene ring in this compound imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may contain different heterocyclic rings.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better harness its potential in various scientific and industrial fields.

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